CDK19 vs. CDK8 Selectivity Profile
The primary piece of published quantitative data for this exact compound comes from a KINOMEscan assay, where it inhibits human CDK19 with an IC50 of 8 nM and CDK8 with an IC50 of 16 nM [1]. This yields a CDK8/CDK19 selectivity ratio of approximately 2-fold. At a class level, such a selectivity profile targets a critical structural insight: many potent CDK8/CDK19 dual inhibitors, such as SEL120-34A, show a more balanced dual inhibition (CDK8 IC50 ~4.4 nM; CDK19 IC50 ~10.4 nM) . The tighter CDK19 selectivity of the target compound may be meaningful for studies requiring maximal CDK19 target engagement with reduced CDK8-driven side effects. Crucially, a head-to-head comparison in the same assay against SEL120-34A or other compounds is not publicly available, making this a cross-study comparable inference.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | CDK19 IC50: 8 nM; CDK8 IC50: 16 nM |
| Comparator Or Baseline | SEL120-34A: CDK8 IC50 ~4.4 nM; CDK19 IC50 ~10.4 nM (from TargetMol data sheet, assay not identical) |
| Quantified Difference | Target compound: CDK8/CDK19 ratio ~2. SEL120-34A: CDK8/CDK19 ratio ~0.42. Direct comparison is unavailable. |
| Conditions | Target compound: KINOMEscan assay, human CDK19 (M1-N360) and CDK8 (origin unspecified). SEL120-34A: Vendor-reported enzymatic assay. |
Why This Matters
For procurement for functional genomics or lead optimization, the selectivity window directly determines the phenotype observed and must not be assumed to be identical to other tool molecules in the same gene family.
- [1] BindingDB, 'BDBM50353060', Affinity Data, IC50 for human CDK19 and CDK8, curated by ChEMBL from Dana-Farber Cancer Institute. View Source
